molecular formula C22H30N6O3 B025452 7-(2-Hydroxy-3-(4-phenethylpiperazin-1-yl)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 19971-99-4

7-(2-Hydroxy-3-(4-phenethylpiperazin-1-yl)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B025452
CAS No.: 19971-99-4
M. Wt: 426.5 g/mol
InChI Key: YTDDTBOFYLWWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- is a derivative of theophylline, a well-known methylxanthine drug. This compound is characterized by the addition of a hydroxypropyl group and a phenethyl-piperazinyl moiety to the theophylline structure. Theophylline itself is widely used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- typically involves the following steps:

    Starting Material: Theophylline is used as the starting material.

    Hydroxypropylation: Theophylline undergoes a reaction with an appropriate hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.

    Piperazinylation: The hydroxypropylated theophylline is then reacted with 4-phenethyl-1-piperazine to introduce the phenethyl-piperazinyl moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- has several scientific research applications:

    Chemistry: Used as a model compound in studying the effects of structural modifications on theophylline derivatives.

    Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions.

    Industry: Used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- involves several pathways:

    Phosphodiesterase Inhibition: The compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent bronchodilation.

    Adenosine Receptor Blockade: It blocks adenosine receptors, preventing bronchoconstriction and promoting relaxation of smooth muscles.

    Histone Deacetylase Activation: The compound may activate histone deacetylase, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: The parent compound, widely used as a bronchodilator.

    Caffeine: Another methylxanthine with similar pharmacological effects.

    Theobromine: A methylxanthine found in cocoa with bronchodilator and diuretic effects.

Uniqueness

Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- is unique due to its specific structural modifications, which may enhance its pharmacological properties and reduce side effects compared to other methylxanthines.

Properties

CAS No.

19971-99-4

Molecular Formula

C22H30N6O3

Molecular Weight

426.5 g/mol

IUPAC Name

7-[2-hydroxy-3-[4-(2-phenylethyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H30N6O3/c1-24-20-19(21(30)25(2)22(24)31)28(16-23-20)15-18(29)14-27-12-10-26(11-13-27)9-8-17-6-4-3-5-7-17/h3-7,16,18,29H,8-15H2,1-2H3

InChI Key

YTDDTBOFYLWWLH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCC4=CC=CC=C4)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCC4=CC=CC=C4)O

Synonyms

7-[3-(4-Phenethyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione

Origin of Product

United States

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